molecular formula C8H9ClN2O3 B2987712 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride CAS No. 2418731-70-9

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride

Cat. No.: B2987712
CAS No.: 2418731-70-9
M. Wt: 216.62
InChI Key: WNJAWFKKPGUDLV-UHFFFAOYSA-N
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Description

Structure and Properties:
The compound 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid hydrochloride is a bicyclic heterocyclic molecule featuring a pyridine ring fused with a 1,4-oxazine ring. The hydrochloride salt enhances its solubility and stability compared to the free acid form. Key properties include:

  • Molecular Formula: C₈H₉ClN₂O₃ (free acid: C₇H₇N₂O₃) .
  • Molecular Weight: 210.21 (free acid: 136.15) .
  • Physical State: Typically a solid with a melting point >300°C (observed in related derivatives) .

Applications:
Though specific biological data for this compound is sparse, structurally related pyridooxazines exhibit antitumor , antibacterial , and enzyme-inhibitory activities .

Properties

IUPAC Name

2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.ClH/c11-8(12)5-3-6-7(10-4-5)13-2-1-9-6;/h3-4,9H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJAWFKKPGUDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an appropriate oxirane or epoxide under acidic conditions to form the oxazine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Systems

Compound Key Structural Differences Molecular Formula Biological Activity References
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic Acid Oxazine O replaced with S (thiazine) C₈H₆N₂O₃S No reported activity; limited commercial availability .
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Bromine substituent at position 7 C₇H₇BrN₂O Used as a synthetic intermediate; no biological data .
Tetrahydropyrido[3',2':4,5]thieno[2,3-b][1,4]thiazines Additional thiophene and thiazine rings C₁₀H₁₀N₂S₂ Potent inhibition of ovarian cancer (IGROV1 cell line, IC₅₀ < 1 µM) .
Ofloxacin N-Oxide Hydrochloride Fluoroquinolone core with benzoxazine C₁₈H₂₁FN₃O₄·HCl Antibacterial impurity; targets DNA gyrase .
tert-Butyl 7-bromo-8-cyclopropyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate Bulky tert-butyl and cyclopropyl groups C₁₆H₂₀BrN₂O₃ Intermediate for drug discovery; no activity reported .

Key Comparative Insights

  • Heteroatom Effects : Replacement of oxazine oxygen with sulfur (thiazine) reduces polarity and may alter metabolic stability .
  • Salt Forms : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free acids or methyl esters .

Research Findings and Data Tables

Physicochemical Properties Comparison

Property Target Compound Thiazine Analog Brominated Derivative
Molecular Weight 210.21 224.24 246.08
Melting Point >300°C (est.) Not reported Not reported
LogP 0.35 1.02 (estimated) 1.5 (estimated)
Solubility (Water) High (HCl salt) Low Low

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid hydrochloride?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential.

  • 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly the dihydro-pyridooxazine ring and carboxylic acid moiety .
  • IR Spectroscopy : Confirms O-H (carboxylic acid) and N-H (hydrochloride salt) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns .
  • X-ray Crystallography : Resolves absolute configuration in crystalline forms .

Q. How can the hydrochloride content in this compound be quantitatively determined?

  • Methodological Answer :

  • Argentometric Titration : Dissolve a precise mass in water, acidify with dilute nitric acid, and titrate with 0.1 M AgNO3 using potassium chromate as an indicator. The endpoint is marked by brick-red Ag2CrO4 precipitation .
  • Ion Chromatography : Provides higher sensitivity for chloride quantification in complex matrices, using a conductivity detector and anion-exchange column .

Q. What chromatographic methods are suitable for purity assessment during synthesis?

  • Methodological Answer :

  • HPLC-UV : Use a C18 column with a gradient mobile phase (e.g., phosphate buffer and acetonitrile). Monitor at 254 nm for carboxylic acid absorption. System suitability tests (peak symmetry, resolution) ensure method robustness .
  • TLC with Fluorescent Indicator : Screen crude products using silica gel plates and a solvent system like chloroform:methanol (9:1). Visualize under UV light .

Advanced Research Questions

Q. How should researchers design experiments to optimize synthetic yield while minimizing impurities?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply a central composite design to evaluate variables (temperature, catalyst loading, reaction time). Response surface methodology identifies optimal conditions that maximize yield and minimize by-products like unreacted intermediates .
  • Statistical Validation : Use ANOVA to assess model significance and lack-of-fit tests to confirm predictive accuracy .

Q. What approaches resolve discrepancies in spectroscopic data when characterizing polymorphic forms?

  • Methodological Answer :

  • Multi-Technique Analysis :
  • XRPD : Distinguishes crystalline forms via unique diffraction patterns .
  • DSC/TGA : Identifies thermal events (melting points, dehydration) to differentiate hydrates/anhydrous forms .
  • Solid-State NMR : Resolves hydrogen bonding and molecular packing differences .
  • Computational Modeling : Density Functional Theory (DFT) predicts vibrational spectra and NMR chemical shifts for cross-validation .

Q. How can impurity profiling meet pharmacopeial standards for this compound?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation, photolysis) to identify degradants. Use HPLC-MS to characterize degradation pathways .
  • Reference Standards : Employ pharmacopeial impurity standards (e.g., EP/BP) for quantitative HPLC-UV analysis. Validate methods per ICH Q2(R1) guidelines for specificity, accuracy, and linearity .
  • Limit Tests : Use ion chromatography to quantify residual solvents or inorganic impurities (e.g., heavy metals) .

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